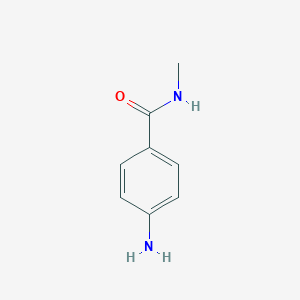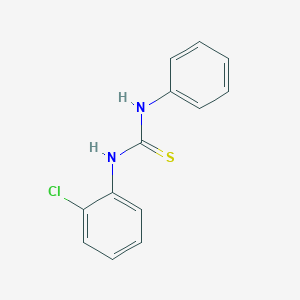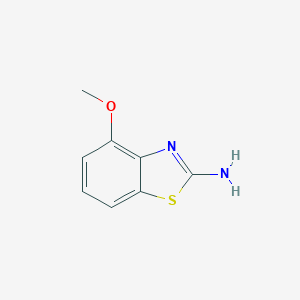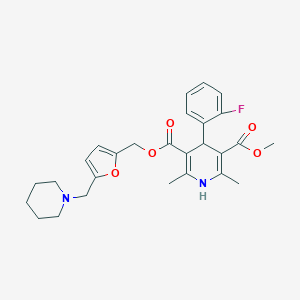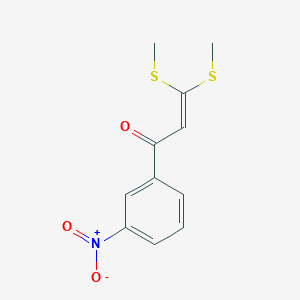
3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one is a chemical compound that is widely used in scientific research. It is a member of the chalcone family of compounds and has been found to have a range of interesting properties that make it useful in various applications. In
作用机制
The mechanism of action of 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to contribute to inflammation. It has also been found to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
生化和生理效应
3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one has been found to have a range of biochemical and physiological effects. It has been found to have potent anti-inflammatory and anti-cancer properties, and has been studied extensively as a potential drug candidate for the treatment of various diseases. It has also been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
实验室实验的优点和局限性
One of the main advantages of using 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one in lab experiments is its potent anti-inflammatory and anti-cancer properties. This makes it a useful tool for studying the mechanisms of inflammation and cancer, as well as for identifying potential drug candidates for the treatment of these diseases. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to synthesize, and it may not be suitable for use in certain types of experiments.
未来方向
There are many potential future directions for research on 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one. One area of research that is particularly promising is the development of new drugs based on this compound. Researchers are currently exploring the use of 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one as a potential treatment for a range of diseases, including cancer, inflammation, and autoimmune disorders. Other potential future directions for research include the study of the compound's mechanism of action, its biochemical and physiological effects, and its potential applications in other fields such as materials science and nanotechnology.
Conclusion:
In conclusion, 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one is a chemical compound that has a range of interesting properties that make it useful in various scientific research applications. It has potent anti-inflammatory and anti-cancer properties, and has been studied extensively as a potential drug candidate for the treatment of various diseases. While there are some limitations to using this compound in lab experiments, there are also many potential future directions for research on this compound, including the development of new drugs and the study of its mechanism of action and biochemical and physiological effects.
合成方法
The synthesis of 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one is a complex process that involves several steps. The first step is the reaction between 3-nitrobenzaldehyde and thiophenol to form 3-nitrochalcone. The second step involves the reaction between 3-nitrochalcone and methyl mercaptan to form 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one. The reaction is typically carried out in the presence of a catalyst such as potassium hydroxide or sodium hydroxide.
科学研究应用
3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one has been found to have a range of interesting properties that make it useful in various applications. One of the most important applications of this compound is in the field of medicinal chemistry. It has been found to have potent anti-inflammatory and anti-cancer properties, and has been studied extensively as a potential drug candidate for the treatment of various diseases.
属性
IUPAC Name |
3,3-bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S2/c1-16-11(17-2)7-10(13)8-4-3-5-9(6-8)12(14)15/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNABYIAUVCHZCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=CC(=O)C1=CC(=CC=C1)[N+](=O)[O-])SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577344 |
Source


|
| Record name | 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one | |
CAS RN |
139057-17-3 |
Source


|
| Record name | 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

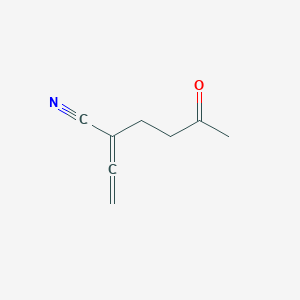
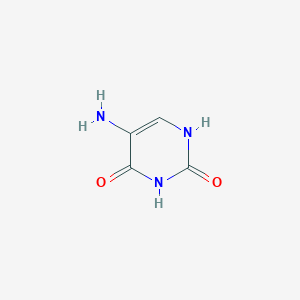
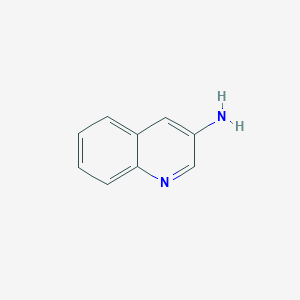
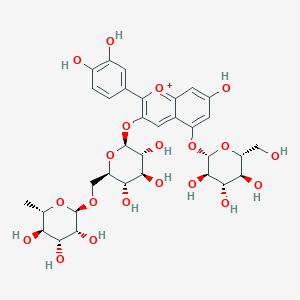
![1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B160953.png)
![Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B160955.png)
![[2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] octadecanoate](/img/structure/B160962.png)
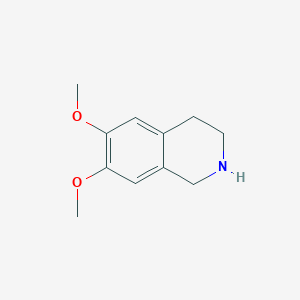
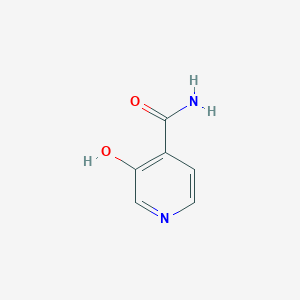
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]cyclohexa-2,4-diene-1-thione](/img/structure/B160977.png)
